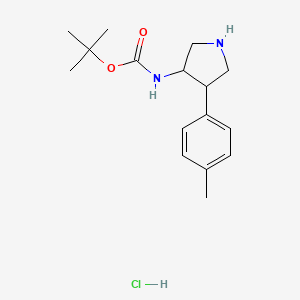
tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2367002-73-9 . It has a molecular weight of 312.84 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H24N2O2.ClH/c1-11-5-7-12 (8-6-11)13-9-17-10-14 (13)18-15 (19)20-16 (2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3, (H,18,19);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The research on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a compound structurally similar to tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride, elucidates its crystal structure, indicating the presence of intramolecular hydrogen bonding. This aspect is crucial in understanding the molecular conformation and potential interactions in biological systems or material sciences (Weber et al., 1995).
Hydrogen Bonds with Alkynes and Amides
Another study highlights the formation of hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners in crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. This demonstrates the compound's ability to engage in specific intermolecular interactions, which could be relevant in the design of molecular assemblies or materials with desired properties (Baillargeon et al., 2014).
Photoredox-Catalyzed Amination
Research on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate reveals a novel cascade pathway for synthesizing 3-aminochromones. This method provides a mild condition approach for constructing diverse amino pyrimidines, broadening the applicability of photocatalyzed protocols in organic synthesis and potentially drug discovery (Wang et al., 2022).
Site of Lithiation Control
The control of the site of lithiation in N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the versatility of tert-butyl N-(pyridin-3-ylmethyl)carbamate in directing lithiation reactions. This capability is essential for the synthesis of substituted derivatives, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Smith et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIIMZDWRZXIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)
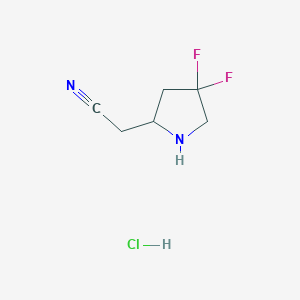
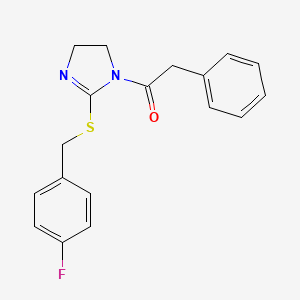
![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)
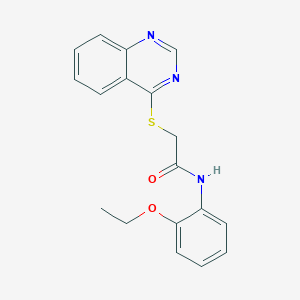
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)
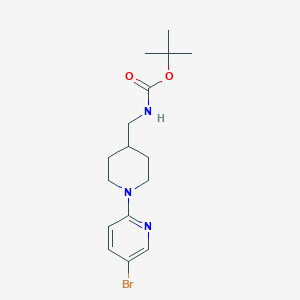
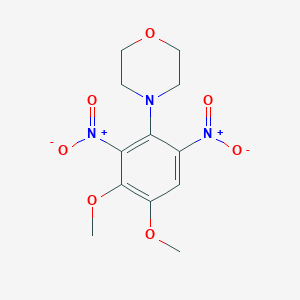
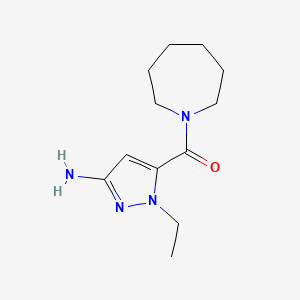
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)
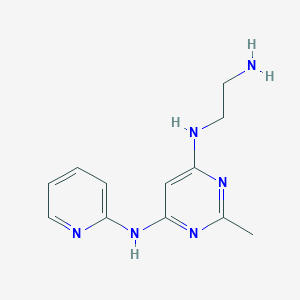
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
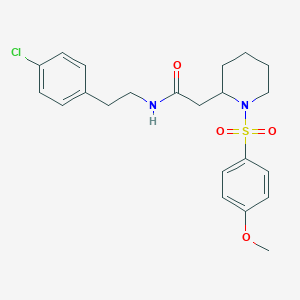
![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)